2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol
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Overview
Description
2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol is a compound that belongs to the class of dithioethers. This compound is characterized by the presence of two benzylsulfanyl groups attached to a phenol ring, which also contains a bromine atom at the 4-position. The unique structure of this compound makes it a potential candidate for various applications in coordination chemistry and other scientific fields .
Preparation Methods
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol typically involves the nucleophilic substitution of geminal dihalides with thiolate anions. One common method includes the treatment of aldehydes and ketones with thiols, resulting in the formation of geminal dithioethers . For instance, the reaction of benzyl mercaptan with appropriate precursors can yield the desired dithioacetal . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The bromine atom in the phenol ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol has several scientific research applications:
Biology: The compound’s unique structure may be explored for potential biological activities, although specific applications in biology are still under research.
Mechanism of Action
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various molecular pathways and targets, depending on the specific metal ions and conditions involved .
Comparison with Similar Compounds
Similar compounds to 2,6-Bis[(benzylsulfanyl)methyl]-4-bromophenol include other dithioethers and thioacetals, such as:
Bis(benzylsulfanyl)methane: This compound has similar sulfur-containing groups but lacks the bromine atom and phenol ring.
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: This compound has a methoxy group instead of a bromine atom.
Properties
CAS No. |
61151-12-0 |
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Molecular Formula |
C22H21BrOS2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2,6-bis(benzylsulfanylmethyl)-4-bromophenol |
InChI |
InChI=1S/C22H21BrOS2/c23-21-11-19(15-25-13-17-7-3-1-4-8-17)22(24)20(12-21)16-26-14-18-9-5-2-6-10-18/h1-12,24H,13-16H2 |
InChI Key |
JIPVQRZYOQDCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC(=CC(=C2O)CSCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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